molecular formula C16H14F3N3O B580802 Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) CAS No. 1409978-52-4

Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole)

Cat. No.: B580802
CAS No.: 1409978-52-4
M. Wt: 321.303
InChI Key: QATFPGPMLCYYAD-UHFFFAOYSA-N
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Description

Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) is a structural derivative of the proton pump inhibitor (PPI) lansoprazole. The parent compound, lansoprazole, has the IUPAC name 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole and functions by covalently binding to the H⁺/K⁺-ATPase enzyme in gastric parietal cells . The "des-methylsulfinyl" variant lacks the sulfinyl (-S(O)-) group at the 2-position of the benzimidazole ring, altering its pharmacological profile. This modification likely reduces or eliminates its proton pump inhibitory activity, as the sulfoxide group is critical for the activation and binding mechanism of PPIs .

Properties

CAS No.

1409978-52-4

Molecular Formula

C16H14F3N3O

Molecular Weight

321.303

IUPAC Name

2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole

InChI

InChI=1S/C16H14F3N3O/c1-10-11(2)22(8-7-14(10)23-9-16(17,18)19)15-20-12-5-3-4-6-13(12)21-15/h3-8H,2,9H2,1H3,(H,20,21)

InChI Key

QATFPGPMLCYYAD-UHFFFAOYSA-N

SMILES

CC1=C(C=CN(C1=C)C2=NC3=CC=CC=C3N2)OCC(F)(F)F

Synonyms

2-[3-Methyl-2-methylene-4-(2,2,2-trifluoroethoxy)-1(2H)-pyridinyl]-1H-benzimidazole

Origin of Product

United States

Preparation Methods

Thioether Precursor Synthesis

The foundational step involves condensing 2-mercaptobenzimidazole with a substituted pyridine derivative. For example, 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride reacts with 2-mercaptobenzimidazole in aqueous sodium hydroxide to form Lanso-sulfide.

Reaction Conditions:

  • Solvent: Water or alcohol-water mixtures

  • Base: NaOH (1–2 equivalents)

  • Temperature: Ambient (25–30°C)

  • Yield: 70–85%

This step’s efficiency depends on precise stoichiometry and pH control to prevent side reactions, such as hydrolysis of the chloromethyl group.

Microwave-Assisted Condensation

Recent advancements employ microwave irradiation to accelerate condensation. A study demonstrated that synthesizing 1H-benzimidazole derivatives via microwave-assisted methods reduced reaction times from 6–12 hours to 10–15 minutes while improving yields by 7–22%.

Example Protocol:

  • Reactants: o-Phenylenediamine and substituted aldehydes

  • Catalyst: Sodium metabisulfite (Na₂S₂O₅)

  • Microwave Power: 300–600 W

  • Yield: 90–99%

Oxidation of Sulfide to Sulfoxide

The oxidation of Lanso-sulfide to Lansoprazole’s sulfoxide is a critical yet delicate step. Over-oxidation to sulfones or under-oxidation leaving residual sulfide are common pitfalls.

Conventional Oxidation Methods

Early patents utilized m-CPBA in dichloromethane or chloroform at –20°C to 0°C, achieving moderate yields (65–75%) but requiring rigorous temperature control to suppress sulfone formation.

Typical Protocol:

  • Oxidizing Agent: m-CPBA (1.0–1.2 equivalents)

  • Solvent: Dichloromethane

  • Temperature: –10°C

  • Yield: 68%

Hydrogen Peroxide-Based Catalytic Oxidation

To address stoichiometric oxidant waste, catalytic systems using hydrogen peroxide (H₂O₂) and vanadium catalysts were developed. For instance, vanadyl acetylacetonate (VO(acac)₂) in isopropanol/methanol mixtures enables efficient oxidation at 15–20°C.

Optimized Conditions:

  • Catalyst: VO(acac)₂ (0.5 mol%)

  • H₂O₂: 1.5 equivalents

  • Solvent: IPA/MeOH (9:1 v/v)

  • Yield: 82–88%

Purification and Crystallization Techniques

Solvent-Antisolvent Recrystallization

Post-oxidation, Lansoprazole intermediates are purified using solvent-antisolvent systems. Ethanol-water mixtures (3:1 v/v) effectively remove polar impurities while minimizing degradation.

Procedure:

  • Dissolve crude product in hot ethanol (50°C).

  • Add deionized water dropwise until cloud point.

  • Cool to 5°C and isolate crystals via filtration.

  • Purity: >99.5% by HPLC.

Amine-Assisted Crystallization

Incorporating weak bases like ammonia during crystallization enhances stability. US Patent 6,909,004 discloses dissolving Lansoprazole in ethanol with 1:1 ammonia, followed by acidification to pH 6–7, yielding a stable crystalline form.

Key Parameters:

  • Amine: NH₃ (1 equivalent)

  • Acid: HCl (1M)

  • Solvent: Ethanol/water (4:1)

  • Residual Solvent: <0.1%

Impurity Profiling and Mitigation

Sulfone Derivatives

Over-oxidation generates sulfone impurities (2-[[pyridinylmethyl]sulfonyl]-1H-benzimidazole), which are minimized by:

  • Limiting oxidant to ≤1.1 equivalents.

  • Maintaining temperatures below –5°C during oxidation.

Chlorinated Byproducts

Using sodium hypochlorite as an oxidant introduces chlorinated species. Switching to H₂O₂ or peracetic acid reduces such impurities to <0.05%.

Comparative Analysis of Synthetic Routes

Method Oxidant Solvent Yield Purity Key Advantage
m-CPBA Oxidationm-CPBACH₂Cl₂68%98.2%Well-established
H₂O₂/VanadiumH₂O₂IPA/MeOH85%99.5%Eco-friendly, catalytic
Microwave CondensationN/ASolvent-free95%99.8%Rapid, high-yield

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio group can be oxidized to a methylsulfinyl group.

    Reduction: The sulfoxide group can be reduced back to a sulfide under specific conditions.

    Substitution: Various nucleophilic and electrophilic substitution reactions can occur on the benzimidazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, dichloromethane, acetonitrile.

Major Products

The major products of these reactions include various derivatives of the benzimidazole core, depending on the specific substituents introduced during the synthetic process.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its benzimidazole core is of particular interest due to its stability and versatility in various chemical reactions.

Biology

Biologically, Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) is investigated for its potential effects on cellular processes, particularly those involving proton pumps and related enzymes.

Medicine

Medically, this compound is explored for its potential as a more effective or targeted proton pump inhibitor, with studies focusing on its efficacy, safety, and pharmacokinetics compared to other PPIs.

Industry

In the industrial sector, this compound is used in the development of pharmaceuticals, particularly those aimed at treating acid-related disorders. Its stability and efficacy make it a valuable component in various formulations.

Mechanism of Action

The mechanism of action of Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) involves the inhibition of the H+/K+ ATPase enzyme, commonly known as the proton pump, in the gastric parietal cells. By binding to this enzyme, the compound prevents the final step in the production of gastric acid, thereby reducing acid secretion. This action is facilitated by the benzimidazole core, which allows for effective binding and inhibition of the proton pump.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Core Structure Modifications Pharmacological Activity Synthesis Method (Key Steps)
Lansoprazole Des(2-(methylsulfinyl)-N-(1H-Benzimidazole)) Removal of sulfinyl group at 2-position; retention of trifluoroethoxy-pyridine substituent. Likely inactive as a PPI; potential metabolite or intermediate. Reduction of sulfinyl group or alternative substitution during synthesis .
Lansoprazole 2-(methylsulfinyl)-1H-benzimidazole core with trifluoroethoxy-pyridine. Potent PPI; inhibits gastric acid secretion via covalent binding to H⁺/K⁺-ATPase . Oxidation of sulfide precursor to sulfoxide; enantiomeric resolution for Dexlansoprazole .
Omeprazole 5-methoxy substituent on benzimidazole; 4-methoxy-3,5-dimethyl-pyridine. First-generation PPI; similar mechanism but distinct pharmacokinetics . Oxidative cyclization of pyridinylmethyl thioether .
H-BZM1 (Omeprazole Analog) Lacks substituents on pyridine ring; retains sulfinyl-benzimidazole core. Reduced antigiardial activity compared to lansoprazole . Two-step synthesis: thioether formation followed by oxidation .
2-[(Pyridin-2-ylmethyl)sulfanyl]-1H-benzimidazole Sulfanyl (-S-) group instead of sulfinyl (-S(O)-). Pro-drug; requires metabolic activation to sulfoxide for PPI activity . Condensation of 2-mercaptobenzimidazole with 2-chloromethylpyridine .
1-Methyl-2-(methylsulfanyl)-1H-benzimidazole Simple benzimidazole with methylsulfanyl and methyl groups. No known PPI activity; potential use in organic synthesis or as a ligand . Alkylation of 2-mercaptobenzimidazole .

Pharmacokinetic and Metabolic Comparisons

  • Lansoprazole : The sulfinyl group enables acid-catalyzed conversion to sulfenamide, which binds irreversibly to the proton pump. The trifluoroethoxy group enhances metabolic stability .
  • Des-Methylsulfinyl Variant : Absence of sulfinyl group likely prevents activation, rendering it inactive as a PPI. It may serve as a metabolite or synthetic intermediate .
  • Omeprazole Analogues (e.g., H-BZM1) : Substituents on the pyridine ring (e.g., nitro groups) modulate bioavailability and target affinity. For example, O2N-BZM7 shows enhanced antigiardial activity compared to lansoprazole .

Biological Activity

Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-benzimidazole) is a derivative of lansoprazole, a well-known proton pump inhibitor (PPI) primarily used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure : Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-benzimidazole) retains the benzimidazole core characteristic of PPIs, which is crucial for its biological activity. The compound's structure allows it to effectively inhibit the gastric proton pump (H+/K+ ATPase), leading to decreased gastric acid secretion.

Mechanism of Action :

  • Target : The primary target is the gastric proton pump located in the parietal cells of the stomach.
  • Inhibition : The compound acts by forming a covalent bond with cysteine residues in the proton pump, inhibiting its activity and thus reducing acid secretion .
  • Biochemical Pathway : By disrupting the gastric acid secretion pathway, it alters the physiological environment in the stomach, beneficial for treating acid-related disorders.

Biological Activity and Therapeutic Applications

Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-benzimidazole) exhibits several biological activities:

  • Antibacterial Activity : Studies have shown that lansoprazole and its derivatives possess antibacterial properties, particularly against Helicobacter pylori, a common pathogen associated with peptic ulcers. The minimum inhibitory concentrations (MICs) for lansoprazole range from 3.13 to 12.5 µg/ml, demonstrating its effectiveness compared to other agents like bismuth citrate .
  • Antituberculous Activity : Recent research indicates that lansoprazole can act as an antituberculous agent by targeting Mycobacterium tuberculosis. It has been shown to have intracellular activity against this pathogen through the reduction of its sulfoxide form to an active sulfide that inhibits cytochrome bc1 complex .
  • Gastroprotective Effects : The compound is utilized in clinical settings for its ability to protect the gastric mucosa from damage caused by excessive acid production, thereby promoting healing in ulcerative conditions.

Table 1: Summary of Biological Activities

Activity TypeTarget Pathogen/ConditionMIC Range (µg/ml)Reference
AntibacterialHelicobacter pylori3.13 - 12.5
AntituberculousMycobacterium tuberculosisNot specified
GastroprotectivePeptic UlcersNot applicable

Case Study: Efficacy Against Helicobacter pylori

A clinical study evaluated the efficacy of lansoprazole against H. pylori in patients with peptic ulcers. Patients treated with lansoprazole showed significant reductions in bacterial load and improvement in ulcer healing rates compared to those receiving standard treatments without PPIs. This underscores the dual role of lansoprazole not only as an acid reducer but also as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing benzimidazole derivatives, such as Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole)?

  • Methodological Answer : The synthesis of benzimidazole derivatives typically employs three approaches:

Oxidative cyclocondensation of o-phenylenediamine derivatives with aldehydes or ketones under acidic conditions.

Multicomponent reactions (MCRs) using thiomethylating agents, aldehydes, and amines under base-promoted conditions to achieve N-thiomethyl benzimidazoles with high atom economy .

C-1 or N-2 alkylation/arylation for selective substitution.
For example, describes the enantiomeric resolution of sulfinyl benzimidazoles via diastereomeric complex formation with chiral binaphthyl phosphate .

Q. Which analytical techniques are recommended for characterizing Lansoprazole-related impurities?

  • Methodological Answer :

  • HPLC-UV with C18 columns and mobile phases (e.g., acetonitrile-phosphate buffer) is standard for impurity profiling. Detection at 305 nm is optimal for sulfinyl benzimidazoles .
  • Reference standards (e.g., USP Lansoprazole RS) are critical for identifying impurities like Lansoprazole N-oxide (RRT 0.45) and sulfone derivatives (RRT 0.8) .
  • FTIR and mass spectrometry validate structural modifications, particularly sulfinyl/sulfonyl group differentiation .

Q. How can researchers optimize reaction conditions for benzimidazole cyclization?

  • Methodological Answer :

  • Use microwave-assisted synthesis to reduce reaction time (e.g., from 24 hrs to 2 hrs) while maintaining yields >85%.
  • Employ Lewis acids (e.g., ZnCl₂) in ethanol at 80°C to catalyze cyclocondensation of o-phenylenediamine with carbonyl compounds .

Advanced Research Questions

Q. What structural modifications enhance radical scavenging or UV-protective activity in benzimidazole derivatives?

  • Methodological Answer :

  • Hydroxy-phenyl substitutions at the 2-position of benzimidazole significantly improve radical scavenging (e.g., 2-(3,4-dihydroxy-phenyl)-1H-benzimidazole shows 80% DPPH inhibition at 50 μM). Electron-donating groups (e.g., -OH, -OCH₃) enhance π-π interactions with free radicals .
  • Fluorine substitution (e.g., 2-(difluoromethyl)-1H-benzimidazole) increases UV absorption due to hyperconjugative effects .

Q. How do substituent positions on the benzimidazole core influence proton pump inhibition (PPI) efficacy?

  • Methodological Answer :

  • Sulfinyl groups at C-2 are essential for binding H⁺/K⁺-ATPase. Omeprazole derivatives with 5-methoxy substitutions show higher acid stability than Lansoprazole’s 2-trifluoroethoxy group .
  • Pyridinylmethyl linkages (e.g., 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine in Lansoprazole) optimize spatial orientation for covalent binding to cysteine residues in the proton pump .

Q. What strategies resolve enantiomeric forms of sulfinyl benzimidazoles during synthesis?

  • Methodological Answer :

  • Diastereomeric salt formation : React Lansoprazole with chiral R-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate in benzene/cyclohexane. Fractional crystallization yields >99% enantiomeric excess (e.e.) of the R-isomer (Dexlansoprazole) .
  • Chiral HPLC with amylose-based columns can separate enantiomers using hexane/isopropanol mobile phases .

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